molecular formula C12H12O6 B8730056 3-(1,3-dioxaindan-5-yl)pentanedioic acid

3-(1,3-dioxaindan-5-yl)pentanedioic acid

Cat. No.: B8730056
M. Wt: 252.22 g/mol
InChI Key: YTHTZFVMCLFBDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-dioxaindan-5-yl)pentanedioic acid is an organic compound with the molecular formula C12H12O6 It features a benzodioxole ring, which is a benzene ring fused to a dioxole ring, attached to a pentanedioic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS) . The reaction conditions often include the use of catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and cesium carbonate (Cs2CO3) as the base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxaindan-5-yl)pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzodioxole ring can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-(1,3-dioxaindan-5-yl)pentanedioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-dioxaindan-5-yl)pentanedioic acid involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-dioxaindan-5-yl)pentanedioic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C12H12O6

Molecular Weight

252.22 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)pentanedioic acid

InChI

InChI=1S/C12H12O6/c13-11(14)4-8(5-12(15)16)7-1-2-9-10(3-7)18-6-17-9/h1-3,8H,4-6H2,(H,13,14)(H,15,16)

InChI Key

YTHTZFVMCLFBDB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate (19 g) was suspended in ethanol (140 ml) and an aqueous solution of NaOH (50%, 270 ml). The mixture was heated at reflux for one hour. After the mixture was cooled to room temperature, the ethanol was removed under reduced pressure. Then, concentrated HCl was added until pH 1 was achieved while maintaining the temperature below 50° C. The mixture was filtered. The solid was washed with ether. The two layers were separated. The aqueous layer was extracted with ether (3×). The ether layers were combined, dried, and concentrated to give product. 1H NMR (DMSO-d6) δ 12.06 (br s, 2H), 6.88-6.68 (m, 3H), 5.98 (s, 2H), 3.4-3.3 (m, 1H), 2.62-2.42 (m, 4H).
Name
Quantity
270 mL
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Three

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